molecular formula C7H8N2O B1354080 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde CAS No. 623564-46-5

5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Cat. No.: B1354080
CAS No.: 623564-46-5
M. Wt: 136.15 g/mol
InChI Key: RTZLJDDSFCFBML-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde (CAS 623564-46-5) is a high-value chemical scaffold in organic synthesis and drug discovery. This compound features a fused bicyclic structure combining pyrrolidine and pyrazole rings, with a reactive aldehyde functional group that serves as a versatile handle for further chemical derivatization . The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is recognized as a privileged structure in medicinal chemistry, notably used in the preparation of withasomnine analogs and other pyrazole alkaloids with reported biological activity . Researchers utilize this aldehyde and related structures as key intermediates in the synthesis of compounds for various therapeutic areas . Its molecular framework is of significant interest for developing new pharmacologically active agents, making it a critical building block for constructing compound libraries and exploring novel chemical space in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZLJDDSFCFBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461145
Record name 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-46-5
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
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Preparation Methods

Table: Reaction Parameters for Microwave-Induced Cycloaddition

Parameter Value/Condition
Reaction Temperature ~100–150°C
Microwave Power Variable (optimized)
Solvent Polar aprotic solvents
Reaction Time ~30 minutes

Selective Hydrolysis of Carboxylates

Selective hydrolysis is a key step in large-scale synthesis. Ethyl derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (specifically ethyl 2-carboxylate and ethyl 3-carboxylate) are hydrolyzed under alkaline conditions:

  • Process: The isomeric mixture is separated based on stability differences during hydrolysis.
  • Key Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Outcome: The desired isomer (ethyl 2-carboxylate) is converted into the aldehyde form through subsequent reactions.

Table: Stability Analysis of Isomers During Hydrolysis

Isomer Stability Under Alkaline Hydrolysis
Ethyl 2-carboxylate High
Ethyl 3-carboxylate Low

Pyrazolo Annulation Using Meso-Ionic Synthons

A novel approach involves pyrazolo annulation on proline-derived meso-ionic synthons:

  • Starting Material: A strained meso-ionic precursor derived from proline.
  • Reaction Pathway: Pyrazolo annulation forms the bicyclic structure directly.
  • Advantages: Practical route for strained heterocycles with minimal side reactions.

Notes on Optimization and Characterization

Several techniques are employed to ensure high-quality synthesis:

  • Reaction Optimization: Temperature control and solvent selection play critical roles in maximizing yields.
  • Characterization Tools:
    • HPLC-MS for purity analysis.
    • NMR spectroscopy for structural confirmation.
    • X-ray crystallography for detailed molecular geometry.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Activities

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

1. Anticancer Activity

  • Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM, suggesting moderate to high anticancer efficacy compared to standard treatments .
  • The mechanisms involved may include modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Properties

  • Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes like nitric oxide and cyclooxygenase-2 (COX-2) in macrophage models. This suggests a potential for developing anti-inflammatory drugs .

3. Antimicrobial Activity

  • The compound has demonstrated significant antimicrobial properties against various pathogens, indicating its potential use in treating infections. Its derivatives have been tested for effectiveness against bacteria and fungi, showcasing promising results .

4. Antioxidant Activity

  • Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Assays like DPPH and ABTS have been employed to measure antioxidant activity, with lower IC50 values indicating higher efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be modified to create various derivatives that enhance its biological activity or alter its pharmacokinetic properties.

Derivative Biological Activity Synthesis Method
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehydeEnhanced anticancer propertiesBromination reaction with sodium acetate in acetic acid
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehydeImproved anti-inflammatory effectsAlkylation of the base compound

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Anticancer Efficacy

  • A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction across multiple types of cancer cells. The study emphasized the need for further investigation into its mechanisms of action and potential as a lead compound in drug development.

Case Study 2: Antimicrobial Testing

  • In another investigation, the antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent activity against resistant strains, highlighting their potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Functional Group Reactivity
This compound C₇H₈N₂O 136.15 Aldehyde Nucleophilic addition, oxidation
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate C₈H₁₀N₂O₂ 166.18 Methyl ester Hydrolysis, transesterification
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile C₇H₇N₃ 133.15 Nitrile Electrophilic substitution
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-yl trifluoromethanesulfonate C₇H₇F₃N₂O₃S 256.20 Triflate Nucleophilic substitution
3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid C₈H₁₀N₂O₂ 166.18 Carboxylic acid Acid-base reactions, conjugation

Key Observations:

Aldehyde vs. Ester :

  • The aldehyde group in the target compound enables direct participation in nucleophilic additions (e.g., forming imines or hydrazones), whereas the methyl ester in Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate () requires hydrolysis to access reactive carboxylic acids. This makes the aldehyde more versatile in one-step derivatization .
  • The ester derivative is more stable under basic conditions but less reactive in cross-coupling reactions compared to the triflate analog () .

Nitrile vs. Aldehyde :

  • The nitrile group in 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile () offers electron-withdrawing effects, enhancing stability but reducing electrophilicity. In contrast, the aldehyde group is more reactive in condensation reactions, critical for forming heterocyclic penems .

This highlights the triflate’s utility in constructing complex aryl-substituted analogs .

Carboxylic Acid Derivatives :

  • 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid () exhibits pH-dependent solubility and is amenable to amide bond formation. However, the aldehyde’s direct reactivity avoids the need for activating agents required for carboxylic acid derivatives .

Key Insights:

  • The target compound’s aldehyde group is pivotal in synthesizing 6-alkylidene penems , a class of β-lactam antibiotics, via condensation with thiol-containing intermediates .
  • Carboxylic acid and ester analogs () are explored for antimicrobial and antioxidant activities, though their efficacy often depends on further functionalization .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde (CAS Number: 623564-46-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C7H8N2OC_7H_8N_2O and features a unique pyrrolo-pyrazole structure that contributes to its biological activity. The structural characteristics allow for interactions with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.

In Vitro Studies

In vitro evaluations demonstrated that certain derivatives exhibited potent antimicrobial activities against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound's ability to inhibit biofilm formation was also noted, which is crucial for combating chronic infections.

Table 1: Antimicrobial Activity of Derivatives

CompoundPathogenMIC (μg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
7bStaphylococcus epidermidis0.25Bactericidal
4aE. coli0.5Bacteriostatic

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays, indicating its ability to modulate inflammatory pathways.

Research suggests that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response:

  • One study reported that specific derivatives demonstrated selectivity towards COX-2 with an index suggesting minimal side effects compared to traditional NSAIDs .
  • The effectiveness was evaluated using carrageenan-induced edema models in rodents, where significant reductions in inflammation were observed.

Anticancer Potential

Emerging evidence points towards the anticancer activities of this compound.

Cell Line Studies

In vitro studies on various cancer cell lines have shown promising results:

  • Compounds derived from this scaffold exhibited IC50 values ranging from 7.833 μM to 9.400 μM against A549 (lung cancer) and BEL-7402 (hepatoma) cell lines .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μM)
48BEL-740210.74
35A5497.833

Case Studies

Several case studies have been published that highlight the therapeutic potential of this compound:

  • Pyrazole Derivatives in Cancer Therapy : A study synthesized a series of pyrazole derivatives based on the core structure of this compound and evaluated their effects on cancer cell proliferation and apoptosis . Results indicated that these compounds could induce apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage in PC12 cells . The findings suggested significant protective effects against hydrogen peroxide-induced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriately substituted pyrrole and pyrazole precursors, often catalyzed by acids or bases. For optimization, employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, guiding experimental condition selection . ICReDD’s integrated computational-experimental workflows, which combine reaction path searches and data-driven condition screening, are particularly effective for reducing development time .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive confirmation of the molecular structure, as demonstrated for analogous pyrazole-carbaldehyde derivatives in structural studies . Complement this with spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify aldehyde proton (~9-10 ppm) and pyrrolo-pyrazole backbone signals.
  • IR : Confirm the aldehyde C=O stretch (~1700 cm1^{-1}) and heterocyclic ring vibrations .

Advanced Research Questions

Q. What computational tools are suitable for studying the reactivity of this compound in novel reactions?

  • Methodological Answer : Leverage quantum chemical software (e.g., Gaussian, ORCA) to model reaction mechanisms. For example, calculate activation energies for aldol condensations or nucleophilic additions at the aldehyde group. Machine learning (ML) algorithms can analyze existing reaction datasets (e.g., Reaxys) to predict viable transformations, while molecular dynamics simulations assess solvent effects . ICReDD’s workflow, which feeds experimental data back into computational models, enhances predictive accuracy .

Q. How can contradictions in catalytic activity data for pyrrolo-pyrazole derivatives be resolved?

  • Methodological Answer : Systematically evaluate variables using a Taguchi design to isolate conflicting factors (e.g., solvent polarity, catalyst loading). For example, discrepancies in yields may arise from competing side reactions (e.g., aldol dimerization of the aldehyde group). Use in situ FTIR or HPLC-MS to monitor intermediates and identify parasitic pathways . Cross-validate findings with computational models to reconcile experimental and theoretical results .

Q. What strategies enable the incorporation of this compound into complex heterocyclic systems (e.g., phthalazines or quinoxalines)?

  • Methodological Answer : The aldehyde group serves as a versatile electrophilic site for condensation reactions. For instance, Kama et al. demonstrated its use in synthesizing dihydropyrrolo[1,2-a]quinoxalines via reflux with 1-(2-aminophenyl)pyrrole and sulfamic acid in water . To enhance regioselectivity, pre-functionalize the pyrrolo-pyrazole core with directing groups (e.g., halides) or employ asymmetric organocatalysts.

Experimental Design & Data Analysis

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :

  • Library Synthesis : Create derivatives by modifying the aldehyde group (e.g., reducing to alcohol, converting to hydrazones) and the pyrrolo-pyrazole core (e.g., halogenation, alkylation).
  • Screening : Use high-throughput assays to evaluate biological activity (e.g., enzyme inhibition, cytotoxicity).
  • Data Analysis : Apply multivariate regression or partial least squares (PLS) to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) for high-resolution separation. Alternatively, employ membrane technologies (e.g., nanofiltration) to isolate the compound based on molecular weight cut-offs, especially if labile functional groups preclude harsh conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

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